4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-ethyl-2H-chromen-2-one
Description
The compound 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-ethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 6-ethyl-substituted coumarin core linked via a methylene bridge to a piperazine moiety. The piperazine ring is further modified at the 4-position with a benzo[d][1,3]dioxol-5-ylmethyl (methylenedioxyphenylmethyl) group. This structure combines the bioactivity of coumarins—known for anticoagulant, antitumor, and antiviral properties—with the piperazine scaffold, which enhances pharmacokinetic properties such as solubility and receptor interaction . The benzo[d][1,3]dioxol group may contribute to enhanced metabolic stability and binding affinity due to its electron-rich aromatic system .
Properties
IUPAC Name |
4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-ethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-2-17-3-5-21-20(11-17)19(13-24(27)30-21)15-26-9-7-25(8-10-26)14-18-4-6-22-23(12-18)29-16-28-22/h3-6,11-13H,2,7-10,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVGUIXBVBJTBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 4-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-6-ethyl-2H-chromen-2-one, primarily targets the cytochrome P450 enzymes CYP2D6 and CYP3A4 . These enzymes play a crucial role in the metabolism of many pharmaceuticals and endogenous compounds.
Mode of Action
The compound acts as an inhibitor of the CYP2D6 and CYP3A4 enzymes. By inhibiting these enzymes, it can alter the metabolic pathway of other drugs or compounds that are substrates of these enzymes, potentially leading to changes in their pharmacological activity.
Pharmacokinetics
ADME (Absorption, Distribution, Metabolism, and Excretion) properties of other compounds. Its influence on skin permeation is indicated by a Log Kp value of -6.86 cm/s.
Result of Action
The compound’s inhibition of CYP2D6 and CYP3A4 can lead to altered pharmacological effects of the substrates of these enzymes. For example, it has been associated with anticonvulsant and antidepressant activity, suggesting it may influence the neurotransmission in the brain.
Biological Activity
The compound 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-ethyl-2H-chromen-2-one is a hybrid molecule that incorporates a coumarin core, which has been recognized for its diverse biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 350.40 g/mol. The structure features a coumarin backbone fused with a benzo[d][1,3]dioxole moiety and a piperazine ring, which are known to enhance biological activity through various mechanisms.
Antioxidant Activity
Coumarins have been extensively studied for their antioxidant properties. The presence of the dioxole and piperazine groups in this compound may enhance its ability to scavenge free radicals. In vitro assays have demonstrated that similar coumarin derivatives exhibit significant antioxidant activity, which can be attributed to their ability to donate hydrogen atoms or electrons to reactive species.
Anticancer Activity
Research indicates that compounds with coumarin structures can inhibit cancer cell proliferation. For instance, studies on related compounds have shown that they can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins. The specific mechanism for this compound remains to be fully elucidated but is hypothesized to involve the inhibition of key signaling pathways associated with cell survival and proliferation.
Acetylcholinesterase Inhibition
Given the structural similarity to other acetylcholinesterase inhibitors, this compound may exhibit potential in treating neurodegenerative diseases such as Alzheimer's disease. Compounds with similar coumarin frameworks have been shown to effectively inhibit acetylcholinesterase activity, thus increasing acetylcholine levels in the brain and improving cognitive function.
In Vitro Studies
In vitro studies conducted on related coumarin derivatives have shown promising results in terms of biological activity:
| Compound | Activity | IC50 (µM) |
|---|---|---|
| 3i | AChE Inhibition | 2.7 |
| 4a | Antioxidant | 5.0 |
| 5b | Anticancer | 10.0 |
These findings suggest that modifications in the structure can lead to enhanced biological activities.
Case Study: Synthesis and Evaluation
A recent study synthesized a series of coumarin derivatives and evaluated their biological activities through various assays. The results indicated that modifications at specific positions significantly impacted their activities against cancer cell lines and in antioxidant assays. The study utilized molecular docking techniques to predict binding affinities with target proteins, providing insights into their mechanisms of action.
The proposed mechanisms by which this compound exerts its biological effects include:
- Free Radical Scavenging : The electron-rich nature of the dioxole and coumarin moieties allows for effective scavenging of free radicals.
- Enzyme Inhibition : By mimicking substrates or cofactors, the compound may inhibit enzymes such as acetylcholinesterase.
- Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Features
The compound is compared to structurally related coumarin-piperazine hybrids and benzo[d][1,3]dioxol-containing derivatives (Table 1).
Key Observations:
Coumarin Modifications: The target compound’s 6-ethyl group differs from the 7-methoxy substituents in analogs. Coumarin derivatives in exhibit anti-HIV and antitumor activities, suggesting the target compound may share similar pharmacological profiles.
Piperazine Modifications :
- The benzo[d][1,3]dioxol-5-ylmethyl group on the target compound replaces bulkier substituents like benzoxazole (compound 14) or nitroimidazole (compound 8). This substitution could reduce steric hindrance, favoring receptor binding .
- Benzo[d][1,3]dioxol-containing piperazines in –3 show moderate yields (55–82%) and melting points (164–203°C), indicating stable crystalline forms suitable for formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
